

chloroprocaine metabolite CABA sulfonamide inhibition mechanism

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Compound Focus: Chloroprocaine Hydrochloride

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FAQ: Chloroprocaine, CABA, and Sulfonamide Inhibition

Q1: What is the metabolic pathway of chloroprocaine and what metabolite inhibits sulfonamides?

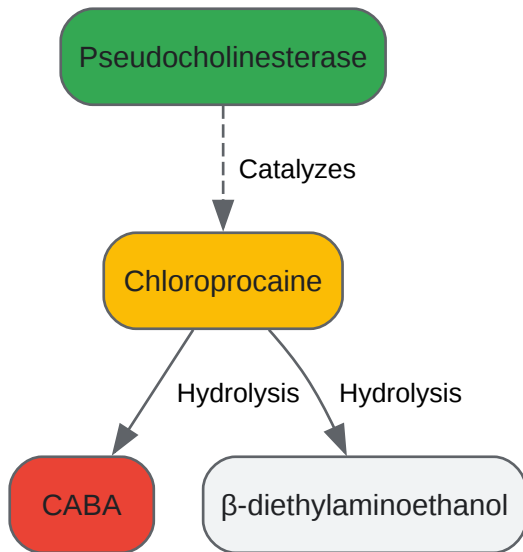
Chloroprocaine is an ester-type local anesthetic known for its very rapid metabolism. The primary metabolic pathway is hydrolysis in the plasma, catalyzed by the enzyme pseudocholinesterase [1] [2]. This process results in the formation of two primary metabolites.

The table below summarizes the key compounds involved:

Compound	Role	Key Characteristics
Chloroprocaine	Ester local anesthetic	Rapid onset (6-12 min), short duration [1] [2].
Pseudocholinesterase	Metabolic Enzyme	Hydrolyzes chloroprocaine in plasma [1] [2].
CABA (2-chloro-4-aminobenzoic acid)	Metabolite	Product of hydrolysis; inhibits sulfonamide drugs [1] [2].

Compound	Role	Key Characteristics
β -diethylaminoethanol	Metabolite	Product of hydrolysis [1] [2].

This metabolic relationship can be visualized as follows:



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Q2: What is the specific mechanism by which CABA inhibits sulfonamide drugs?

Based on the available drug labeling and pharmacological data, the interaction is well-documented, but the precise molecular mechanism is not detailed in the search results I obtained.

The prescribing information for **Chloroprocaine Hydrochloride** Injection explicitly states that the hydrolysis of chloroprocaine produces CABA, "which inhibits the action of the sulfonamides" [1]. Another source confirms that this metabolite "inhibits the action of the sulfonamides" [2]. This is a recognized and pharmaceutically relevant interaction.

However, the search results do not specify the exact biochemical mechanism, such as whether it is a competitive, non-competitive, or allosteric inhibition at the sulfonamide's target site (dihydropteroate synthase in bacteria) [3]. Further investigation into specialized biochemical or pharmacological literature would be required to elucidate the precise mechanism of inhibition.

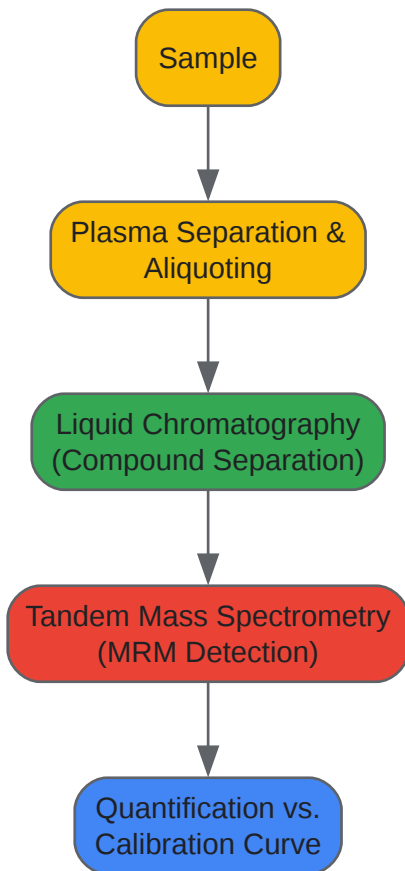
Q3: What experimental protocols are used to detect and quantify CABA?

To study this interaction, reliable detection of the metabolite is crucial. The following methodology, adapted from a preclinical study on chlorprocaine, outlines a protocol for quantifying CABA in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique [4].

Protocol: Analysis of CABA in Plasma by LC-MS/MS

- **1. Sample Collection and Preparation:**
 - Collect blood samples into heparinized tubes containing a mix of esterase inhibitors to prevent further metabolism.
 - Centrifuge samples at 4°C to obtain plasma.
 - Immediately divide plasma into aliquots and store frozen at -70°C until analysis [5].
- **2. Instrumentation:**
 - **HPLC System:** Agilent 1200 series or equivalent.
 - **Mass Spectrometer:** Triple-quadrupole API 4000 with an Electrospray Ionization (ESI) source.
 - **Column:** Synergi 4 μ Hydro-RP 80A, 150 x 2.0 mm (or similar reverse-phase column) [4].
- **3. Chromatographic Conditions:**
 - **Mobile Phase:** A combination of water and methanol, both containing formic acid, is used for gradient elution.
 - **Flow Rate:** 200 μ L/min.
 - **Injection Volume:** 10 μ L [4].
- **4. Mass Spectrometric Detection:**
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
 - This involves selecting the specific precursor ion for CABA and monitoring its characteristic product ion(s) for highly selective quantification.
- **5. Quantification:**
 - Quantify CABA concentrations using a calibration curve generated from spiked plasma standards.
 - Use a deuterated internal standard (e.g., d4-PABA) to improve accuracy and precision [4].

The workflow for this protocol is summarized in the diagram below:



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Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Low signal for CABA in LC-MS/MS.	Degradation of analyte post-sampling.	Ensure plasma is separated and frozen immediately after collection. Use esterase inhibitors in collection tubes [5].
Poor chromatography (peak shape).	Column aging or contamination.	Re-condition or replace the HPLC column. Optimize the mobile phase gradient.
High background noise.	Insufficient specificity of MRM transition.	Re-optimize MS/MS parameters (collision energy) for CABA. Improve sample clean-up (e.g., solid-phase extraction).

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